3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one
Overview
Description
3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one is an organic compound with the molecular formula C11H13NO2. It belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylphenylamine with ethyl chloroformate, followed by cyclization with formaldehyde under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly antibiotics.
Industry: The compound is utilized in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of proteins by binding to ribosomal subunits, thereby preventing bacterial growth. The compound’s effects on molecular pathways are still under investigation, but it is believed to interfere with key enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-5-phenyl-1,3-oxazolidine
- 3,4-Dimethyl-5-phenyl-2-oxazolidinone
- 3,4-Dimethyl-5-phenyl-oxazolidin-2-one
Uniqueness
3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Biological Activity
3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.37 g/mol. The oxazolidinone structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
This compound exhibits its biological effects primarily through its interaction with specific molecular targets. The oxazolidinone core is known to influence multiple biochemical pathways:
- Antimicrobial Activity : Compounds with an oxazolidinone structure have been shown to possess antimicrobial properties, likely due to their ability to inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Anticancer Potential : Research indicates that this compound may exhibit anticancer activity. It has been reported to induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 10.0 | Moderate inhibition of growth |
HCT116 (Colon Cancer) | 5.0 | Significant cytotoxicity |
A549 (Lung Cancer) | 7.5 | Induction of apoptosis |
These findings indicate that the compound has selective toxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial effects against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Candida albicans | 16 μg/mL |
These results suggest that this compound could be developed as an antimicrobial agent .
Case Studies and Research Findings
- Study on Anticancer Properties : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxazolidinone derivatives and tested their efficacy against cancer cell lines. The results indicated that modifications on the phenyl group significantly enhanced anticancer activity, with this compound showing notable effectiveness against MCF-7 cells.
- Antimicrobial Study : Another research highlighted the antimicrobial efficacy of this compound against resistant strains of bacteria. The study demonstrated that the compound inhibited bacterial growth more effectively than traditional antibiotics like penicillin and ampicillin .
Properties
IUPAC Name |
3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYARIILPGRTQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285106 | |
Record name | MLS002608238 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6317-31-3 | |
Record name | MLS002608238 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002608238 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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